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Compound of Interest

Compound Name: R121919

Cat. No.: B1676987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
R121919, also known as NBI-30775, is a potent and selective antagonist of the Corticotropin-

Releasing Factor Receptor 1 (CRF1).[1] The CRF1 receptor is a key component of the

hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's

response to stress.[2] Antagonism of this receptor has been investigated for its potential

therapeutic effects in stress-related disorders such as anxiety and depression.[1][3]

Understanding the oral bioavailability and pharmacokinetic profile of R121919 in preclinical

models, such as rats, is essential for its development as a therapeutic agent. These notes

provide a summary of the available data and detailed protocols for assessing the oral

bioavailability of R121919 in rats.

Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of R121919 in rats following

intravenous and oral administration. This data is critical for understanding the absorption,

distribution, metabolism, and excretion (ADME) profile of the compound.
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Parameter
Intravenous
Administration

Oral Administration Reference

Dose 2 mg/kg 10 mg/kg [4]

Half-Life (t½) 2.8 hours Not explicitly stated [4]

Cmax Not Applicable
Substantially lower

than MTIP
[4]

AUC Not Applicable
Substantially lower

than MTIP
[4]

Volume of Distribution

(Vd)

Markedly higher than

MTIP
Not Applicable [4]

Clearance
Markedly higher than

MTIP
Not Applicable [4]

Oral Bioavailability

(F%)
Not Applicable

Implied to be lower

than 91.1%
[4]

Note: The study by Seymour et al. (2007) compared R121919 with a novel compound, MTIP.

While direct values for Cmax, AUC, and oral bioavailability for R121919 were not available in

the abstract, the text indicates they were substantially lower than those of MTIP, which had an

oral bioavailability of 91.1%.[4] The half-life of R121919 was determined after intravenous

administration.[4]

Signaling Pathway
R121919 acts by blocking the CRF1 receptor, thereby inhibiting the downstream signaling

cascade initiated by corticotropin-releasing factor (CRF). This pathway is central to the stress

response.
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Caption: CRF1 receptor signaling pathway and the inhibitory action of R121919.

Experimental Protocols
The following are detailed methodologies for conducting an oral bioavailability study of

R121919 in rats.

Animal Husbandry and Preparation
Species: Male Sprague-Dawley or Wistar rats.

Weight: 250-300g.

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour

light/dark cycle. Standard rat chow and water should be provided ad libitum.

Acclimation: Allow at least a 3-day acclimation period before any experimental procedures.

Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with free access to

water.

Catheterization (for intravenous administration and blood sampling): For precise

pharmacokinetic analysis, surgical implantation of a jugular vein catheter is recommended

for both intravenous administration and serial blood sampling. Allow for a post-surgical

recovery period.

Dosing
Oral Administration (PO):
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Formulation: Prepare a homogenous suspension or solution of R121919 in a suitable

vehicle (e.g., 0.5% carboxymethylcellulose in water, 10% Tween 80).

Dose: A typical oral dose for pharmacokinetic studies is 10 mg/kg.

Administration: Administer the formulation accurately using an oral gavage needle. The

volume should be based on the most recent body weight of the rat.

Intravenous Administration (IV):

Formulation: Dissolve R121919 in a vehicle suitable for intravenous injection (e.g., saline

with a co-solvent like DMSO, if necessary).

Dose: A typical intravenous dose is 2 mg/kg.

Administration: Administer as a bolus injection through the jugular vein catheter.

Blood Sampling
Sampling Time Points:

Oral: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Intravenous: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Procedure:

Withdraw approximately 0.2-0.3 mL of blood at each time point into heparinized tubes.

To prevent hemodilution, flush the catheter with a small volume of heparinized saline after

each sample collection.

Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the

plasma.

Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Sample Analysis
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Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-

MS/MS) is the preferred method for quantifying R121919 concentrations in plasma due to its

sensitivity and selectivity.

Sample Preparation:

Thaw plasma samples on ice.

Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and

isolate the drug. A common method is to add a threefold volume of acetonitrile containing

an appropriate internal standard.

Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic Conditions:

Column: A C18 reverse-phase column.

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of

formic acid (e.g., 0.1%) to improve peak shape and ionization.

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion

transitions for both R121919 and the internal standard.

Pharmacokinetic Analysis
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Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate

pharmacokinetic parameters.

Parameters to Calculate:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): Calculated from time zero to the last measurable

concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) using the trapezoidal rule.

t½ (Half-life): Terminal elimination half-life.

CL (Clearance): Total body clearance.

Vd (Volume of Distribution): Apparent volume of distribution.

Oral Bioavailability (F%) Calculation:

F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Experimental Workflow
The following diagram illustrates the workflow for determining the oral bioavailability of

R121919 in rats.
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Caption: Workflow for determining the oral bioavailability of R121919 in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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